Resveratrol

概述

描述

白藜芦醇是一种属于多酚类化合物家族的天然化合物。它主要存在于葡萄、蓝莓、覆盆子、桑葚和花生等的果皮中。白藜芦醇因其存在于红酒中以及其潜在的健康益处而受到关注,这些益处已得到广泛研究。 它以其抗氧化、抗炎和心血管保护作用而闻名 .

准备方法

合成路线和反应条件: 白藜芦醇可以通过多种方法合成,包括化学合成和生物技术生产。 一种常见的方法是维蒂希反应,其中使用三苯基膦、碱和烷基卤化物来生成烯烃产物 . 另一种方法是珀金反应,它涉及在碱的存在下,芳香醛与酸酐的缩合 . 此外,赫克反应,一种钯催化的烯烃与芳基卤化物的偶联反应,也用于合成白藜芦醇 .

工业生产方法: 白藜芦醇的工业生产通常采用生物技术方法,使用大肠杆菌和酿酒酵母等微生物宿主。 这些微生物被基因改造以通过引入负责其生产的生物合成基因来生产白藜芦醇 . 这种方法具有成本效益且可扩展,使其适用于大规模生产。

化学反应分析

Isomerization

The trans form of resveratrol can undergo photoisomerization to convert into the cis form upon exposure to ultraviolet light. This reaction is significant as the cis form exhibits different biological activities compared to the trans form. The conversion can be represented as follows:

Dimerization and Oligomerization

This compound can also undergo dimerization, forming various oligomers through oxidative coupling reactions. This process typically occurs via three regioisomeric modes:

-

8–10' coupling : Found in compounds like ε-viniferin.

-

8–8' coupling : Produces quadrangularin A and pallidol.

-

3–8' coupling : Results in δ-viniferin.

These reactions contribute to the diversity of this compound-derived natural products, which possess distinct biological activities.

Biotransformation

In biological systems, this compound can be metabolized into various metabolites through enzymatic processes. For instance:

-

The fungal pathogen Botrytis cinerea oxidizes this compound into metabolites such as restrytisol A, B, and C.

-

Soil bacteria like Bacillus cereus can transform this compound into piceid (this compound 3-O-beta-D-glucoside), enhancing its stability and bioavailability.

-

Stability and Degradation

-

Biological Activities Related to Chemical Reactions

This compound's chemical reactions are closely linked to its biological activities:

-

Antioxidant Activity : this compound can scavenge free radicals and modulate oxidative stress pathways by regulating signaling molecules like PI3K/AKT.

-

Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines such as IL-1β and TNF-α through various signaling pathways.

-

Cardioprotective Properties : this compound promotes endothelial function and reduces platelet aggregation.

The chemical reactions involving this compound significantly influence its stability, bioavailability, and therapeutic potential. Understanding these reactions provides insights into optimizing its use in dietary supplements and pharmaceutical applications. Future research should focus on improving the delivery systems for this compound to enhance its efficacy in clinical settings.

-

References

The information presented here draws from a variety of authoritative sources on the chemistry of this compound:

科学研究应用

白藜芦醇因其潜在的治疗应用而得到广泛研究。在化学领域,它被用作研究多酚化学及其与其他分子的相互作用的模型化合物。 在生物学和医学领域,白藜芦醇因其抗癌、抗炎和心血管保护作用而受到研究 . 它在降低心血管疾病风险、管理糖尿病和提供神经保护方面显示出希望 . 此外,白藜芦醇由于其抗氧化特性,在食品和饮料行业中被用作功能性成分 .

作用机制

白藜芦醇通过多种分子靶点和途径发挥其作用。 已知它可以激活沉默信息调节因子 1 (SIRT1),这是一种调节与衰老和代谢相关的细胞过程的蛋白质 . 白藜芦醇还可以抑制核因子-κB (NF-κB) 的激活,NF-κB 在炎症和免疫反应中发挥作用 . 此外,白藜芦醇调节参与细胞周期调控、凋亡和氧化应激的各种基因的表达 .

与相似化合物的比较

白藜芦醇通常与其他芪类化合物进行比较,例如白藜芦醇和反式白藜芦醇。 白藜芦醇是一种类似于白藜芦醇的酚类化合物,但具有更高的生物利用度和稳定性 . 反式白藜芦醇是白藜芦醇中最具生物活性的形式,更容易被人体吸收 . 这些化合物具有相似的健康益处,但白藜芦醇因其广泛的研究和多种应用而独树一帜 .

类似化合物列表:- 白藜芦醇

- 反式白藜芦醇

- 3,4',5-三羟基芪

白藜芦醇因其有据可查的健康益处及其存在于红酒和葡萄等常见食物中而脱颖而出。

相似化合物的比较

Resveratrol is often compared to other stilbenes, such as pterostilbene and trans-resveratrol. Pterostilbene is a phenolic compound similar to this compound but with higher bioavailability and stability . Trans-resveratrol is the most biologically active form of this compound and is more easily absorbed by the body . These compounds share similar health benefits, but this compound is unique due to its extensive research and diverse applications .

List of Similar Compounds:- Pterostilbene

- Trans-resveratrol

- 3,4’,5-Trihydroxystilbene

This compound stands out due to its well-documented health benefits and its presence in commonly consumed foods like red wine and grapes.

生物活性

Resveratrol (RES) is a naturally occurring polyphenol found in various plants, notably in grapes, berries, and peanuts. It has garnered significant attention for its diverse biological activities, which are believed to contribute to its potential health benefits. This article provides an overview of the biological activities of this compound, supported by recent research findings and case studies.

This compound exhibits multiple mechanisms of action that contribute to its biological activities:

- Antioxidant Activity : RES reduces oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. It activates pathways such as AMPK/SIRT1/Nrf2 and induces autophagy through mTOR-dependent mechanisms .

- Anti-inflammatory Effects : this compound inhibits pro-inflammatory cytokines like TNF-α and IL-1β through various signaling pathways, including NF-κB and MAPK pathways .

- Cardiovascular Protection : RES improves endothelial function, reduces blood pressure, and decreases LDL oxidation, thus offering cardioprotective effects .

- Anticancer Properties : this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving p53 modulation and the inhibition of cell proliferation pathways .

Biological Activities

The following table summarizes key biological activities of this compound along with relevant research findings:

Case Studies

- Diabetes Management : A randomized controlled trial (RCT) involving 57 patients with type 2 diabetes showed that supplementation with 250 mg/day of this compound for six months resulted in a significant reduction in systolic blood pressure (SBP) from 139.71 ± 16.10 mmHg to 131.14 ± 9.86 mmHg (p = 0.01) .

- Cancer Research : In vitro studies demonstrated that this compound induced apoptosis in breast cancer cells with wild-type p53 expression but had no effect on mutant p53 cells, highlighting its selective anticancer properties .

- Neurodegenerative Diseases : Research indicated that this compound could mitigate oxidative stress-related damage in models of Alzheimer's disease, suggesting a potential therapeutic role for neuroprotection .

Clinical Trials

Numerous clinical trials have investigated the efficacy of this compound across various health conditions:

- A double-blind placebo-controlled trial found that 800 mg/day of this compound significantly reduced SBP (−10.42 ± 8.40 mmHg) compared to placebo over eight weeks among participants with type 2 diabetes .

- Another study reported improvements in lipid profiles and inflammatory markers among participants taking this compound supplements, reinforcing its cardiovascular benefits .

属性

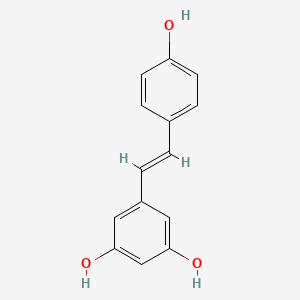

IUPAC Name |

5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKBXSAWLPMMSZ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Record name | resveratrol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Resveratrol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4031980 | |

| Record name | Resveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 3 mg/100 mL, Soluble in organic solvents such as ethanol, DMSO and dimethyl formamide at approximately 65 mg/mL; solubility in PBS (phosphate buffered saline) at pH 7.2 is approximately 100 ug/mL | |

| Record name | RESVERATROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Resveratrol suppresses NF-kappaB (NF-kappaB) activation in HSV infected cells. Reports have indicated that HSV activates NF-kappaB during productive infection and this may be an essential aspect of its replication scheme [PMID: 9705914]., ... Resveratrol appears to act as a mixed agonist/antagonist for estrogen receptors alpha and beta. It has been found to bind estrogen receptor beta and estrogen receptor alpha with comparable affinity but with 7000-fold lower affinity than estradiol. Resveratrol differs from other phytoestrogens, which bind estrogen receptor beta with higher affinity than they bind estrogen receptor alpha. Resveratrol also shows estradiol antagonistic behavior for estrogen receptor alpha with some estrogen receptors. It does not show estradiol antagonistic activity with estrogen receptor beta ..., The anti-proliferative effects of resveratrol were shown to be modulated by cell cycle regulatory proteins ... Resveratrol decreased the expression of cyclins D1 and D2, Cdk 2, 4 and 6, and proliferating cell nuclear antigen (PCNA) whereas p21WAF1/CIP1 was increased. Furthermore there was inhibited expression of anti-apoptotic proteins, such as survivin, and markers of tumor promotion, cyclooxygenase (COX)-2, and ornithine decarboxylase (ODC) were observed ..., ... In addition to its antioxidant scavenging of free radicals and modulating estrogen receptor (ER) activity ... resveratrol can interfere with an ERalpha-associated PI3K pathway, following a process that could be independent of the nuclear functions of the ERalpha ... and acts as an agonist for the cAMP/kinase-A system ... It also promotes the accumulation of growth inhibitory/pro-apoptotic ceramide ... and induction of quinone reductase (QR, a phase II detoxification enzyme) ... and induces caspase-independent apoptosis through Bcl-2 downregulation ... It has been shown to suppress Src tyrosine kinase activity ... nitric oxide generation, and the NFkappaB pathway ... | |

| Record name | Resveratrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RESVERATROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white powder from methanol | |

CAS No. |

501-36-0 | |

| Record name | Resveratrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resveratrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resveratrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | resveratrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=327430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Resveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediol, 5-[(1E)-2-(4-hydroxyphenyl)ethenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESVERATROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q369O8926L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RESVERATROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

253-255 °C, MP: 261 °C (decomposes), 254 °C | |

| Record name | Resveratrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RESVERATROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。